Gelucire 50-13
Description
Chemical Composition and Structural Characterization
Molecular Architecture and Functional Groups
Gelucire 50/13 is classified as stearoyl polyoxyl-32 glycerides (NF/EP) or stearoyl macrogol-32 glycerides (EP). Its molecular architecture comprises three primary components:
- Mono-, di-, and triglycerides derived from stearic (C18:0) and palmitic (C16:0) acids.
- Polyethylene glycol (PEG) esters , specifically PEG-32 (molecular weight: 1,500 g/mol) mono- and diesters of stearic/palmitic acids.
- Free PEG-32 , present as unreacted polymer chains.
The functional groups include:
- Ester linkages (-COO-) from glycerides and PEG esters.
- Ether linkages (-O-) in PEG chains.
- Hydroxyl groups (-OH) from free PEG and glycerol backbones.
- Alkyl chains (C16–C18) contributing to lipophilicity.
Fourier-transform infrared (FTIR) spectroscopy confirms these groups, with characteristic peaks at:
Fatty Acid Composition and PEG Ester Distribution
The fatty acid profile of Gelucire 50/13 is dominated by stearic acid (60–70%) and palmitic acid (30–40%), sourced from hydrogenated palm oil. PEG ester distribution is determined by the alcoholysis reaction between hydrogenated palm oil and PEG-32, yielding:
Table 1: Typical Composition of Gelucire 50/13
| Component | Percentage (w/w) |
|---|---|
| PEG-32 monoesters | 40–50% |
| PEG-32 diesters | 20–30% |
| Triglycerides | 10–15% |
| Free PEG-32 | 5–10% |
| Free glycerol | <1% |
This composition confers amphiphilic properties, with a hydrophilic-lipophilic balance (HLB) of 11–13.
Crystallographic Properties and Polymorphic Behavior
Gelucire 50/13 exhibits complex crystallographic behavior due to its multicomponent structure:
Crystalline Phases
- α-polymorph : Metastable form with hexagonal packing, observed at temperatures below 40°C.
- β-polymorph : Stable orthorhombic phase formed above 45°C.
- Lamellar structures : Identified via small-angle X-ray scattering (SAXS) at 25°C, with a d-spacing of 4.2 nm.
Hydration-Induced Polymorphism
Upon hydration, Gelucire 50/13 undergoes structural transitions:
- 0–20% water : Bicontinuous cubic phase (Ia3d symmetry).
- 20–50% water : Hexagonal phase (H₁).
- >50% water : Micellar dispersion (L₁ phase).
Differential scanning calorimetry (DSC) reveals a melting range of 46–51°C , with enthalpy values of 80–100 J/g. The amorphous fraction increases with higher PEG content, as evidenced by X-ray diffraction (XRD) studies showing reduced intensity at 2θ = 19.3° and 23.5°.
Table 2: Thermal and Structural Properties
| Property | Value |
|---|---|
| Melting range | 46–51°C |
| Enthalpy of fusion | 80–100 J/g |
| Lamellar d-spacing | 4.2 nm (dry) |
| Micelle size (hydrated) | 20–50 nm |
These polymorphic transitions are critical for drug release modulation in solid dispersions and self-emulsifying systems.
Properties
CAS No. |
121548-05-8 |
|---|---|
Molecular Formula |
C23H32N12O8S |
Molecular Weight |
636.645 |
IUPAC Name |
2-amino-N-[2-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfonyl]ethylamino]-2-oxoethyl]-7,7-dimethyl-4-oxo-2,3,6,8-tetrahydropteridine-6-carboxamide |
InChI |
InChI=1S/C23H32N12O8S/c1-23(2)15(31-12-17(34-23)32-22(25)33-19(12)39)20(40)27-5-10(36)26-3-4-44(41,42)6-9-13(37)14(38)21(43-9)35-8-30-11-16(24)28-7-29-18(11)35/h7-9,13-15,21-22,37-38H,3-6,25H2,1-2H3,(H,26,36)(H,27,40)(H,32,34)(H,33,39)(H2,24,28,29)/t9-,13-,14-,15?,21-,22?/m1/s1 |
InChI Key |
LVYTZKIEAKDANY-YAQNMJSUSA-N |
SMILES |
CC1(C(N=C2C(=NC(NC2=O)N)N1)C(=O)NCC(=O)NCCS(=O)(=O)CC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)O)O)C |
Synonyms |
Gelucire 50-13 |
Origin of Product |
United States |
Scientific Research Applications
Key Applications
-
Improvement of Drug Solubility
- Gelucire 50-13 has been shown to significantly enhance the solubility and dissolution rates of lipophilic drugs. For instance, studies demonstrate that solid dispersions of drugs like carbamazepine and ursolic acid prepared with Gelucire exhibit improved dissolution profiles compared to their pure forms .
-
Controlled Release Formulations
- The compound is effective in developing controlled release formulations. Research indicates that Gelucire can be utilized to create semisolid matrices that modify the release rates of highly water-soluble drugs such as salbutamol sulfate, providing a more linear release profile compared to traditional formulations .
- Stabilization of Lipid Nanocarriers
- Applications in Solid Dispersions
- 3D Printing in Drug Delivery
Case Studies
Comparison with Similar Compounds
Gelucire 44/14
- HLB and Composition: Gelucire 44/14 has an HLB of 14 and is synthesized from lauroyl polyoxyl-32 glycerides.
- Performance: In phase solubility studies, Gelucire 44/14 demonstrated superior solubilization of nimodipine (NM) compared to Gelucire 50/13, attributed to its lower molecular volume and stronger self-emulsifying properties . For eplerenone solid dispersions, formulations with Gelucire 44/14 achieved faster dissolution rates in pH 7.4 buffer than those with Gelucire 50/13 at equivalent ratios (1:1, 1:3, 1:5) . Carbamazepine solid dispersions with Gelucire 44/14 showed enhanced dissolution due to improved wettability and particle size reduction .
- Applications: Preferred for bioavailability enhancement in self-nanoemulsifying drug delivery systems (SNEDDS) .
Gelucire 48/16
- HLB and Composition : Gelucire 48/16 (HLB 16) contains PEG-32 stearate, differing structurally from Gelucire 50/13. It exhibits unique micellar solubilization properties .
- Performance :
- In spray-congealed solid dispersions with BCS Class II drugs (e.g., carbamazepine), Gelucire 48/16 achieved higher drug content uniformity compared to Gelucire 50/13 due to its lower melting point and faster solidification .
- Celecoxib microparticles stabilized with Gelucire 48/16 showed superior aqueous solubility compared to formulations using Gelucire 50/13, likely due to differences in micelle core hydrophobicity .
- Applications : Ideal for micellar encapsulation and temperature-sensitive formulations .
Gelucire 33/01
Gelucire 55/18
- HLB and Composition : Gelucire 55/18 (HLB 18) is more hydrophilic than Gelucire 50/13.
- Performance :
- Applications : Used in molded tablets for sustained release but less common than Gelucire 50/13 .
Key Research Findings and Data Tables
Table 1: Properties of Gelucire 50/13 and Similar Compounds
Table 2: Comparative Dissolution Performance in Selected Studies
Critical Analysis and Stability Considerations
- Aging Effects : Gelucire 50/13 and 55/18 formulations exhibit increased drug release over time due to phase transformations and surface cracks, necessitating stabilizers for long-term storage .
Preparation Methods
Procedure and Formulation Design
The solvent evaporation method is a widely adopted technique for preparing solid dispersions (SDs) with Gelucire 50/13. In this approach, the drug and carrier are dissolved in a volatile organic solvent, followed by solvent removal under controlled conditions. For instance, ursolic acid (UA) SDs were prepared by dissolving UA, Gelucire 50/13, and silicon dioxide (a drying adjuvant) in methanol at ratios of 1:0.6:0.4 to 1:15:4 (drug:Gelucire:silicon dioxide w/w/w). The mixture was stirred until homogeneous, after which the solvent was evaporated at room temperature. The resultant solid mass was further dried at 40°C for 24 hours to eliminate residual methanol and pulverized into a fine powder.
Table 1: Formulation Ratios and Outcomes of Ursolic Acid Solid Dispersions
| Formulation | Drug:Gelucire:SiO₂ Ratio | Water Solubility (μg/mL) | Dissolution Efficiency (%, 60 min) |
|---|---|---|---|
| SD 001 | 1:0.6:0.4 | 293.43 | 89.7 |
| SD 004 | 1:15:4 | 312.10 | 93.2 |
Silicon dioxide was critical for improving flow properties and facilitating hydrogen bonding with UA, which reduced crystallinity and enhanced wettability. Fourier transform infrared (FTIR) spectroscopy confirmed intermolecular interactions between UA’s carbonyl groups and Gelucire’s PEG chains, evidenced by peak broadening at 1,700 cm⁻¹.
Impact of Carrier Ratio
Increasing the Gelucire 50/13 ratio from 1:0.6 to 1:15 (drug:carrier) resulted in a linear improvement in UA solubility (75.98 μg/mL to 312.10 μg/mL) and dissolution rate. This was attributed to the transition from crystalline to amorphous drug states, as validated by XRD patterns showing halo profiles in SDs versus sharp peaks in pure UA. DSC thermograms further corroborated these findings, with UA’s melting endotherm at 162°C disappearing in SDs, indicating complete amorphization.
Melt Solidification Techniques
Melt Granulation and Pellets
Melt solidification involves heating Gelucire 50/13 above its melting point (50°C), dispersing the drug into the molten carrier, and cooling the mixture to form solid matrices. For ibuprofen (IBU) sustained-release pellets, Gelucire 50/13 was melted at 80°C and mixed with IBU at ratios of 1:0.1 to 1:0.15 (drug:carrier). The molten mass was then poured into pre-cooled water (20°C) under agitation at 800–1,200 rpm, resulting in spherical pellets via rapid solidification.
Table 2: Process Parameters and Pellet Characteristics
| Agitation Speed (rpm) | Pellet Size (µm) | Drug Loading (%) | Entrapment Efficiency (%) |
|---|---|---|---|
| 800 | 800–1,200 | 92.4 | 98.1 |
| 1,200 | 500–800 | 89.7 | 95.3 |
Higher agitation speeds reduced pellet size but maintained high drug loading (>89%), while increased Gelucire content prolonged drug release over 8 hours due to denser lipid matrices.
Cooling Rate Effects
The cooling rate significantly influences Gelucire 50/13’s erosion and drug release mechanisms. Studies on theophylline SDs demonstrated that rapid cooling (e.g., quenching in ice) produced amorphous dispersions with slower release profiles, whereas slow cooling allowed partial recrystallization, accelerating erosion. For instance, fast-cooled Gelucire 55/18 SDs released 80% of theophylline in 2 hours versus 60% for slow-cooled counterparts.
Spray Congealing
Atomization and Microparticle Formation
Spray congealing is a solvent-free method suitable for thermolabile drugs. In this process, Gelucire 50/13 is melted at 55–60°C, mixed with the drug (e.g., carbamazepine, tolbutamide), and atomized through a nozzle into a cooling chamber. The atomized droplets solidify into microparticles (MPs) with diameters of 150–300 µm.
Table 3: Spray Congealing Parameters for Carbamazepine MPs
| Parameter | Value |
|---|---|
| Melting Temperature | 60°C |
| Nozzle Air Pressure | 3 bar |
| Cooling Chamber Temp | 25°C |
| Drug Loading | 10% w/w |
Spray-congealed MPs exhibited enhanced dissolution rates due to reduced particle size and improved wettability. For example, carbamazepine MPs achieved 95% release in 30 minutes versus 40% for pure drug.
Solid-State Transformations
Spray congealing induced polymorphic changes in some drugs. Carbamazepine recrystallized into Form III in Gelucire 50/13 MPs, while tolbutamide formed amorphous domains due to hydrogen bonding with the carrier’s PEG chains. These transformations were confirmed via XRD and DSC, with tolbutamide’s melting endotherm shifting from 128°C to 115°C.
Characterization and Analytical Validation
Thermal Analysis
DSC is pivotal for assessing drug-polymer interactions. Famotidine (FM)-Gelucire 50/13 SDs showed complete disappearance of FM’s melting peak at 163°C when prepared at 1:3 and 1:5 ratios, confirming amorphous conversion. Similarly, UA SDs exhibited a single endotherm at 41°C, corresponding to Gelucire’s melting, with no residual drug crystallinity.
XRD and FTIR Spectroscopy
XRD patterns of SDs consistently showed halo profiles, indicating amorphous states, while FTIR revealed hydrogen bonding between drug carboxyl groups and Gelucire’s ether oxygens. For example, UA’s carbonyl stretch at 1,700 cm⁻¹ broadened in SDs, suggesting strong intermolecular interactions.
Q & A
Q. What is the molecular composition of Gelucire 50-13, and how does its structure influence its functionality in drug formulations?
this compound is a semi-synthetic lipid excipient with the molecular formula C23H32N12O8S and a molecular weight of 636.645 g/mol . Its amphiphilic structure, combining hydrophilic (polyethylene glycol) and hydrophobic (glyceride) moieties, enables it to act as a solubilizer, stabilizer, and controlled-release agent in solid dispersions. Researchers should use techniques like Fourier Transform Infrared Spectroscopy (FTIR) to confirm its structural integrity and detect interactions with active pharmaceutical ingredients (APIs) .
Q. How can researchers assess the solubility-enhancing properties of this compound in poorly water-soluble drugs?
A standardized method involves preparing solid dispersions (SDs) using solvent evaporation or melt granulation. For example, in a study on ambrisentan, SDs with this compound were analyzed via FTIR and Differential Scanning Calorimetry (DSC) to confirm the absence of drug-carrier interactions. Solubility was quantified using shake-flask methods in buffered media, with data normalized to pure drug solubility .
Q. What experimental parameters are critical when formulating this compound-based lipid carriers?
Key factors include:
- Drug-to-carrier ratio : Optimized through preliminary screening (e.g., 1:10 to 1:40 ratios) to balance solubility and stability .
- Dispersing media : Compatibility with solvents like ethanol or isopropyl myristate must be validated .
- Thermal processing : Melting points (e.g., this compound melts at ~50°C) dictate melt-granulation temperatures to avoid degradation .
Advanced Research Questions
Q. How can factorial experimental designs be applied to optimize this compound formulations?
A 3<sup>2</sup>-factorial design evaluates two independent variables (e.g., Gelucire concentration and surfactant ratio) across three levels. For instance, a study on ramipril-loaded beads used Design Expert® software to model drug release kinetics (Y1, Y6, Y12) as responses. Polynomial equations and ANOVA identified significant interactions, enabling formulation refinement .
Q. What methodologies resolve contradictions in drug release data from this compound-based systems?
Contradictions often arise from batch variability or incomplete characterization. Solutions include:
- Repeat DSC/FTIR analysis to confirm amorphous state transitions and rule out crystallinity .
- In vitro-in vivo correlation (IVIVC) : Use dissolution media mimicking gastrointestinal pH and motility to validate release profiles .
- Statistical robustness checks : Apply Tukey’s post-hoc test to assess significance in animal studies (e.g., body mass variations in cisplatin-treated rats) .
Q. How do researchers evaluate the bioavailability enhancement of this compound in preclinical models?
In vivo studies involve preparing SDs with this compound and administering them to animal cohorts. For example, curcumin SDs were tested in cisplatin-induced toxicity models, with pharmacokinetic parameters (Cmax, AUC) compared to unmodified drug. Data analysis requires ANOVA to distinguish treatment effects from control groups, ensuring p < 0.05 significance .
Q. What advanced techniques characterize lipid-drug interactions in this compound matrices?
- X-ray Diffraction (XRD) : Confirms amorphous state conversion by detecting loss of drug crystallinity.
- Scanning Electron Microscopy (SEM) : Visualizes surface morphology and homogeneity of SDs.
- Nuclear Magnetic Resonance (NMR) : Maps molecular interactions between Gelucire and APIs .
Methodological Best Practices
Q. How should researchers document experimental protocols for reproducibility?
Follow guidelines from authoritative journals (e.g., Beilstein Journal of Organic Chemistry):
- Detail drug-carrier ratios, solvents, and thermal processing steps.
- Include raw DSC/XRD data in supplementary materials.
- Cite literature confirming identity of known compounds and provide purity evidence for novel formulations .
Q. What statistical frameworks ensure reliable analysis of formulation performance?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
